![molecular formula C15H12N2O B1349965 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727975-78-2](/img/structure/B1349965.png)
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
説明
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (6-MPIPC) is an aromatic heterocyclic compound that has been studied extensively due to its potential applications in a variety of scientific fields. It is a highly reactive compound that can be used in the synthesis of a variety of compounds, and its mechanism of action has been studied in depth. In addition, 6-MPIPC has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified.
科学的研究の応用
Fluorescent Molecular Rotors
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives have been studied for their potential as fluorescent molecular rotors (FMRs). These compounds, synthesized by condensation with various active methylene moieties, exhibit viscosity sensing properties. Their unique structure allows for large red-shifted absorptions, making them potentially useful in environments where emission intensity enhancements in response to viscosity changes are required (Jadhav & Sekar, 2017).
Synthesis of Imidazo[1,2-a]pyridines
Research on the synthesis of imidazo[1,2-a]pyridines, including this compound, shows that water-mediated hydroamination and silver-catalyzed aminooxygenation can produce these compounds efficiently. This synthesis approach is significant for developing various organic compounds with potential applications in medicine and other fields (Mohan, Rao & Adimurthy, 2013).
Antimicrobial Activity
Compounds related to this compound have been synthesized and tested for their antimicrobial activity. For example, derivatives like 6-methyl-4-(3-phenyl-pyridine-4-yl-methanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide have shown promising results, indicating potential for medical applications (Rathod & Solanki, 2018).
Corrosion Inhibition
This compound and its derivatives have been evaluated as corrosion inhibitors for materials like carbon steel in acidic environments. Studies involving electrochemical impedance spectroscopy and potentiodynamic polarizationtechniques have shown that these compounds can effectively reduce corrosion rates, acting as mixed-type inhibitors. This property makes them valuable in industrial applications to enhance the longevity of metal structures and components (Ech-chihbi et al., 2019).
Catalytic Activity in Organic Reactions
This compound and related compounds have been studied for their catalytic activities, particularly in the oxidation of organic compounds like catechol. The effectiveness of these compounds as catalysts depends on various factors, including the nature of the ligand, transition metals, and ion salts. This research suggests potential applications in organic synthesis and industrial processes (Saddik et al., 2012).
生化学分析
Biochemical Properties
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to various biochemical effects .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in certain cell types, leading to the activation of stress-responsive signaling pathways. Additionally, this compound can modulate the expression of genes involved in detoxification processes, such as those encoding for antioxidant enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent adducts with DNA and proteins, which can lead to mutations and alterations in protein function. This compound can also inhibit or activate specific enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it has been reported to inhibit certain kinases, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic alterations in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal effects, while higher doses can lead to significant toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical and physiological changes occur. Additionally, high doses of this compound can induce severe oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is crucial for the enzymatic activity of cytochrome P450 and the subsequent metabolism of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress. The precise localization can determine the specific biochemical and cellular effects of this compound .
特性
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-14-16-15(12-5-3-2-4-6-12)13(10-18)17(14)9-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZURMUNTPASCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


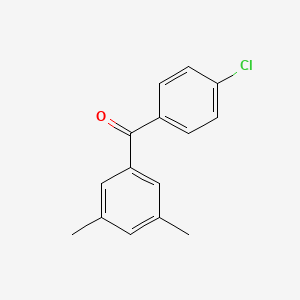
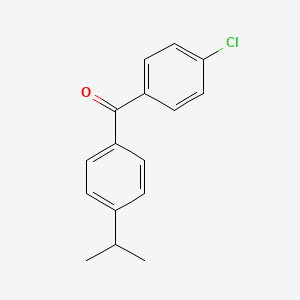
![4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1349889.png)



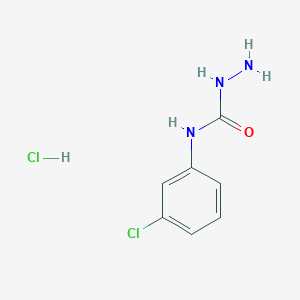
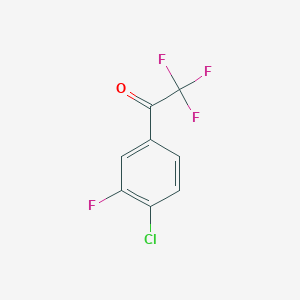

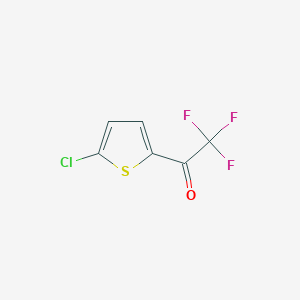
![[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid](/img/structure/B1349905.png)



